molecular formula C19H23N3O2 B2802265 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1797266-76-2

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2802265
CAS No.: 1797266-76-2
M. Wt: 325.412
InChI Key: AOXXHDMFFYTWOS-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound often explored in scientific research. Its unique structural attributes make it valuable for studying various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 6-methylpyridazin-3-ol, followed by the nucleophilic substitution with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. Typically, this involves using a suitable base like potassium carbonate in a polar solvent such as dimethylformamide (DMF), with the reaction occurring at elevated temperatures for several hours.

Industrial Production Methods: Industrial synthesis mirrors the laboratory routes but on a larger scale. Automation and continuous flow chemistry might be employed to ensure consistency and efficiency. Scale-up considerations would include solvent recovery and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or dichromate.

  • Reduction: : Reduced under hydrogenation conditions using catalysts like palladium on carbon.

  • Substitution: : Can undergo nucleophilic substitution reactions, particularly on the pyridazinyl group.

Common Reagents and Conditions:
  • Oxidation Reagents: : Potassium permanganate, dichromate.

  • Reduction Reagents: : Hydrogen gas, palladium on carbon.

  • Solvents: : DMF, dichloromethane.

  • Catalysts: : Palladium on carbon, potassium carbonate.

Major Products Formed:
  • From Oxidation: : Formation of ketones or carboxylic acids.

  • From Reduction: : Alcohols or fully reduced alkanes.

  • From Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Reaction Mechanisms: : Used to study mechanistic pathways in organic synthesis.

  • Catalysis: : Role in catalytic processes, especially in metal-catalyzed reactions.

Biology:
  • Biological Probing: : Utilized as a probe to understand biological processes and enzyme interactions.

  • Binding Studies: : Investigation of binding affinity to receptors and enzymes.

Medicine:
  • Therapeutic Potential: : Examined for its potential as a therapeutic agent in various diseases, including neurological disorders.

Industry:
  • Material Science: : Possible applications in designing new materials with desired chemical properties.

  • Pharmaceutical Development: : As a precursor or intermediate in the synthesis of complex pharmaceuticals.

Mechanism of Action

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects primarily by interacting with specific molecular targets. These targets may include enzymes or receptors involved in signal transduction pathways. The mechanism often involves binding to the active site or allosteric modulation, leading to changes in activity or function.

Molecular Targets and Pathways:
  • Enzymes: : Possible interaction with kinases or other regulatory enzymes.

  • Receptors: : Binding to neurotransmitter receptors could be studied for its potential therapeutic effects.

  • Signaling Pathways: : Investigation of its role in key pathways like MAPK or PI3K.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-(2-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Shares a similar core structure but differs in the pyridine substituent.

  • 1-(4-((2-Methylpyridin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: : Another variant with a different position of the methyl group.

  • 1-(4-(3-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Differing pyridine ring positioning.

Uniqueness: The unique feature of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is its 6-methylpyridazinyl group, which imparts distinct reactivity and binding characteristics, setting it apart from its analogs

There you have it, a comprehensive breakdown of this compound

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXHDMFFYTWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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